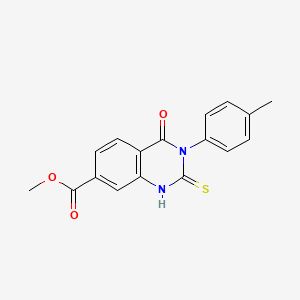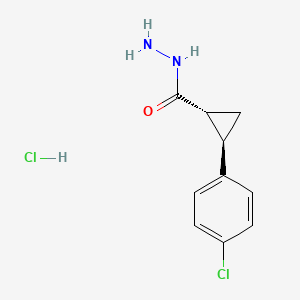
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is an organic compound that features a cyclobutanecarboxylate core with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester
Mechanism of Action
Target of Action
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is a compound that primarily targets amino groups in organic compounds . The tert-butoxycarbonyl (Boc) group in the compound is a classical masking functionality employed in organic synthesis for the protection of amino groups .
Mode of Action
The compound interacts with its targets through a process known as deprotection. The Boc group in this compound can be removed under certain conditions, revealing the amino group that was previously protected . This process is crucial in synthetic organic transformations, allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of various organic compounds. By protecting and deprotecting amino groups, it influences the formation of bonds and the overall structure of the resulting compounds .
Result of Action
The primary result of the action of this compound is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This allows for the formation of desired bonds and the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s deprotection process takes place under room temperature conditions . Additionally, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis can also affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate typically involves the reaction of a cyclobutanone derivative with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition of the amino group to the carbonyl carbon, followed by esterification with methanol to form the final product .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a similar Boc-protected amino group and a methyl ester but differs in the presence of a phenyl group and a hydroxyl group.
tert-Butoxycarbonyl derivatives of amino acids: These compounds share the Boc-protected amino group but have different core structures, such as amino acids.
Uniqueness
Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is unique due to its cyclobutanecarboxylate core, which imparts distinct structural and chemical properties. This rigidity and the presence of the Boc-protected amino group make it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.
Properties
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h5-6H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSGIAWSKKIAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(=O)C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-(phenylsulfanyl)ethan-1-one](/img/structure/B2546579.png)
![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)


![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2546587.png)

![N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2546590.png)

![Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate](/img/structure/B2546592.png)





